molecular formula C18H18N8O2S B2379142 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034231-41-7

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2379142
CAS No.: 2034231-41-7
M. Wt: 410.46
InChI Key: DFNSRKXINZDIOS-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, a pyrrolidine ring, and a pyrazole moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the triazolopyridazine core, followed by the introduction of the pyrrolidine ring and the pyrazole moiety. Key steps include:

    Cyclization Reactions: Formation of the triazolopyridazine core through cyclization of appropriate precursors under controlled conditions.

    Nucleophilic Substitution: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.

    Sulfonamide Formation: Coupling of the pyrazole moiety with a benzenesulfonyl chloride derivative to form the final sulfonamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: shares structural similarities with other triazolopyridazine derivatives and sulfonamide compounds.

    Triazolopyridazine Derivatives: These compounds often exhibit similar biological activities and are used in medicinal chemistry research.

    Sulfonamide Compounds: Known for their antibacterial properties, sulfonamides are widely studied for their therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a diverse range of molecular targets. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-pyrazol-1-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2S/c27-29(28,16-4-2-15(3-5-16)25-10-1-9-20-25)23-14-8-11-24(12-14)18-7-6-17-21-19-13-26(17)22-18/h1-7,9-10,13-14,23H,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNSRKXINZDIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=NN5C=NN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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